molecular formula C6H6N4Na2O5P2 B11827747 Disodium;imidazol-1-yl-[imidazol-1-yl(oxido)phosphoryl]oxyphosphinate

Disodium;imidazol-1-yl-[imidazol-1-yl(oxido)phosphoryl]oxyphosphinate

Cat. No.: B11827747
M. Wt: 322.06 g/mol
InChI Key: LEQQDTSSJZFCNI-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disodium P1,P2-di(1-imidazolyl)pyrophosphate is a chemical compound with the molecular formula C6H9N4NaO5P2. It is known for its unique structure, which includes two imidazole rings attached to a pyrophosphate backbone. This compound is often used in various scientific research applications due to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Disodium P1,P2-di(1-imidazolyl)pyrophosphate can be synthesized through a multi-step process involving the reaction of imidazole with pyrophosphoric acid. The reaction typically requires anhydrous conditions and the presence of a strong base such as sodium hydroxide to facilitate the formation of the disodium salt. The reaction is carried out under an inert atmosphere, such as argon, to prevent any unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of disodium P1,P2-di(1-imidazolyl)pyrophosphate involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Disodium P1,P2-di(1-imidazolyl)pyrophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phosphoric acid derivatives, while substitution reactions can yield various imidazole-substituted pyrophosphates .

Scientific Research Applications

Disodium P1,P2-di(1-imidazolyl)pyrophosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of disodium P1,P2-di(1-imidazolyl)pyrophosphate involves its interaction with molecular targets such as enzymes and receptors. The imidazole rings can coordinate with metal ions, influencing the activity of metalloenzymes. The pyrophosphate backbone can mimic natural phosphate groups, allowing the compound to act as a competitive inhibitor of enzymes involved in phosphate metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Disodium P1,P2-di(1-imidazolyl)pyrophosphate is unique due to its combination of imidazole rings and pyrophosphate backbone, providing a versatile platform for various chemical reactions and applications. Its ability to coordinate with metal ions and mimic natural phosphate groups makes it particularly valuable in both chemical and biological research .

Properties

Molecular Formula

C6H6N4Na2O5P2

Molecular Weight

322.06 g/mol

IUPAC Name

disodium;imidazol-1-yl-[imidazol-1-yl(oxido)phosphoryl]oxyphosphinate

InChI

InChI=1S/C6H8N4O5P2.2Na/c11-16(12,9-3-1-7-5-9)15-17(13,14)10-4-2-8-6-10;;/h1-6H,(H,11,12)(H,13,14);;/q;2*+1/p-2

InChI Key

LEQQDTSSJZFCNI-UHFFFAOYSA-L

Canonical SMILES

C1=CN(C=N1)P(=O)([O-])OP(=O)(N2C=CN=C2)[O-].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.